molecular formula C16H13BrN2O2S2 B8341997 N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide

N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide

Cat. No.: B8341997
M. Wt: 409.3 g/mol
InChI Key: JMUKNDGBHXBZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C16H13BrN2O2S2 and its molecular weight is 409.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13BrN2O2S2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H13BrN2O2S2/c1-11-2-8-14(9-3-11)23(20,21)19-16-18-15(10-22-16)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)

InChI Key

JMUKNDGBHXBZCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.0 g of 4-(4-bromophenyl)-thiazol-2-ylamine hydrobromide with 2.5 g of p-toluenesulfonyl chloride was stirred overnight with 15 ml of pyridine. The resulting, red colored suspension was poured into 180 ml of 1N hydrochloric acid and the solid which thereby separated was filtered off and chromatographed on 100 g of Kieselgel 60 with diethyl ether/hexane/methylene chloride (1:1:1) as the eluent. The product-containing fractions were concentrated and the residue was recrystallized twice from 60% ethanol. 0.8 g of N-[4-(4-bromo-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide separated as colorless crystals upon cooling.
Quantity
4 g
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2.5 g
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180 mL
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15 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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